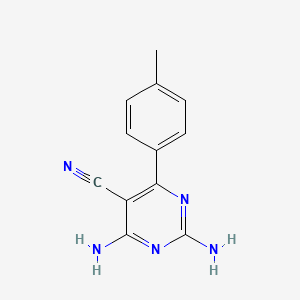
2,6-Diamino-4-(4-methylphenyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two amino groups at positions 2 and 4, a 4-methylphenyl group at position 6, and a carbonitrile group at position 5 of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diamino-6-(4-methylphenyl)pyrimidine.
Nitrile Introduction: The nitrile group is introduced at the 5-position of the pyrimidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives with reduced nitrile groups.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: It serves as a probe for studying enzyme interactions and molecular recognition processes.
Mecanismo De Acción
The mechanism of action of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups and the nitrile group play crucial roles in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interfere with nucleic acid synthesis and function, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-phenylpyrimidine: Lacks the 4-methyl group on the phenyl ring.
2,4-Diamino-6-(4-chlorophenyl)pyrimidine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2,4-Diamino-6-(4-nitrophenyl)pyrimidine: Contains a nitro group instead of a methyl group on the phenyl ring.
Uniqueness
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile is unique due to the presence of both amino groups and a nitrile group on the pyrimidine ring, along with a 4-methylphenyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11N5 |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
2,4-diamino-6-(4-methylphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5/c1-7-2-4-8(5-3-7)10-9(6-13)11(14)17-12(15)16-10/h2-5H,1H3,(H4,14,15,16,17) |
Clave InChI |
LVGLJQGAUXWOBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
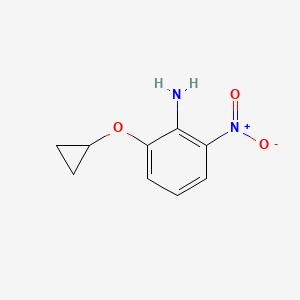
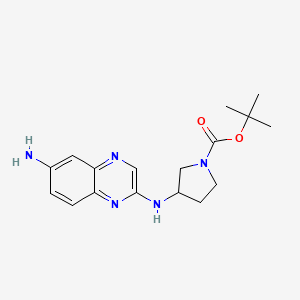
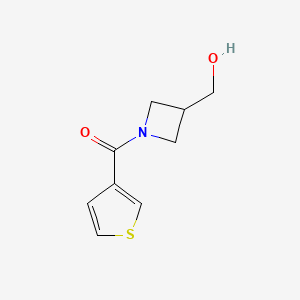
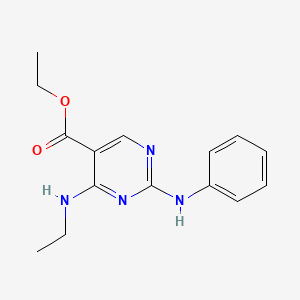
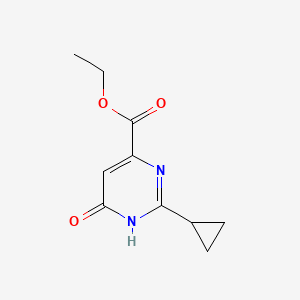


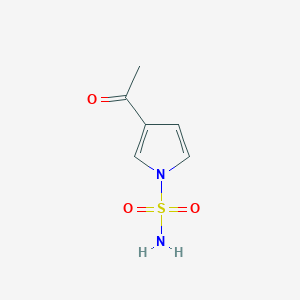
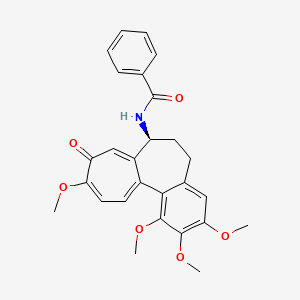
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
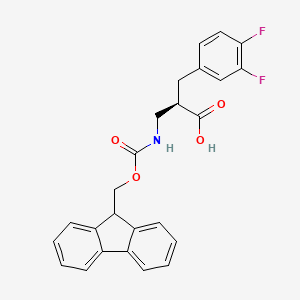
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
